(4-CHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE
Overview
Description
(4-CHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a chlorophenyl group, a furylmethyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-CHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the chlorophenyl intermediate. This can be achieved by reacting chlorobenzene with a suitable reagent under controlled conditions.
Introduction of the Furylmethyl Group: The next step involves the introduction of the furylmethyl group. This can be done by reacting the chlorophenyl intermediate with furfural in the presence of a catalyst.
Formation of the Piperazino Group: The final step involves the formation of the piperazino group. This can be achieved by reacting the intermediate with piperazine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the furylmethyl group.
Reduction: Reduction reactions can also occur, particularly affecting the chlorophenyl group.
Substitution: Substitution reactions are common, especially involving the piperazino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while reduction may produce chlorophenyl alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. Its structural features allow it to bind to specific proteins and enzymes, making it a useful tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
(4-CHLOROPHENYL)(2-PYRIDINYL)METHANONE: This compound features a pyridinyl group instead of a furylmethyl group.
(4-CHLOROPHENYL)(2-METHYL-5-PHENYL-3-FURYL)METHANONE: This compound has a similar structure but with a different substitution pattern on the furyl group.
Uniqueness: (4-CHLOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE is unique due to its combination of a chlorophenyl group, a furylmethyl group, and a piperazino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-5-3-13(4-6-14)16(20)19-9-7-18(8-10-19)12-15-2-1-11-21-15/h1-6,11H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNLAAWLUCGNTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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